2-Amino-2-methylbutan-1-ol

Overview

Description

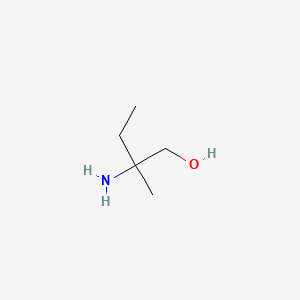

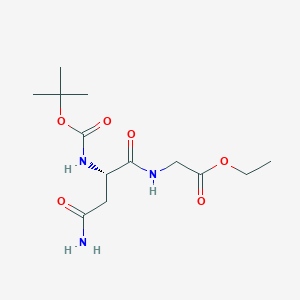

2-Amino-2-methylbutan-1-ol, also known as 2-Amino-2-methylbutanol (AMB) is an organic compound that is widely used in the laboratory for a variety of purposes. It is a colorless liquid with a sweet odor and a relatively low boiling point of 56°C. AMB is soluble in most organic solvents and is stable under normal laboratory conditions. It is widely used in organic synthesis and as a reagent in biochemical and physiological research.

Scientific Research Applications

Biofuel Production

2-methylpropan-1-ol (isobutanol), a candidate biofuel, can be produced from glucose via a modified amino acid pathway in recombinant organisms. Anaerobic conditions are necessary for economic viability. The challenge of cofactor imbalance in the pathway, due to the requirement of NADPH by certain enzymes, was addressed by engineering an NADH-dependent pathway. This approach achieved anaerobic isobutanol production at 100% theoretical yield, surpassing the productivity of both NADPH-dependent pathways and strains overexpressing transhydrogenase (Bastian et al., 2011).

Enzymatic Research

The isolation and properties of the proteolytic enzyme, cathepsin D, from bovine spleen have been studied using methods involving paper chromatography with 2-methylbutan-2-ol-phthalate solvent. This research contributes to the understanding of enzymatic processes and their potential applications (Press, Porter, & Cebra, 1960).

Aroma Compound Analysis

2-methylbutanol, related to 2-Amino-2-methylbutan-1-ol, is examined for its enantiomeric ratios in fermented foods. This study is significant for understanding the Ehrlich degradation pathway and the enantiomeric distribution of various metabolites in food products, offering insights into the food chemistry and quality control sectors (Matheis, Granvogl, & Schieberle, 2016).

Metabolic Engineering

Research in metabolic engineering has led to the development of microbial strains for the production of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, derived from amino acid substrates. This has applications in biofuels, as these chemicals can be used as potential biofuel components (Cann & Liao, 2009).

Chiral Synthesis and Pharmaceutical Applications

The chemoenzymatic synthesis of optically active (R)-(+)-2-methylbutan-1-ol, related to this compound, has been achieved, with applications in synthesizing chiral pheromones and potentially in pharmaceuticals (Geresh et al., 1998).

Environmental Research

2-methylbutan-2-ol has been identified as a potential disinfection by-product in treated drinking water. Understanding these by-products is crucial for ensuring water safety and developing better water treatment processes (Jobst et al., 2011).

Chemical Synthesis

Studies on the thermal decomposition of alcohols like 2-methylbutan-2-ol offer insights into chemical reactions at high temperatures, which is vital for chemical synthesis and industrial processes (Johnson, 1974).

Safety and Hazards

The compound is classified as a Category 2 flammable liquid according to the 29 CFR 1910 (OSHA HCS) . It also has acute toxicity upon inhalation (Category 4) and dermal contact (Category 4) . It can cause skin irritation (Category 2) and serious eye damage (Category 1) . It may also cause specific target organ toxicity after a single exposure (Category 3), particularly affecting the respiratory system .

Mechanism of Action

Target of Action

2-Amino-2-methylbutan-1-ol, also known as L-valinol , is a small molecule that belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .

Mode of Action

It is known that 1,2-aminoalcohols, the class of compounds to which this compound belongs, can participate in various biochemical reactions due to the presence of both amine and alcohol functional groups .

Biochemical Pathways

It’s worth noting that amino alcohols like this compound can be involved in a variety of biochemical reactions due to their dual functionality .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

It has been used in the synthesis of 1-allyl-2-pyrroleimines and as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place at a temperature between 2 - 8 °C . These conditions can help maintain the stability of the compound and potentially influence its action and efficacy.

properties

IUPAC Name |

2-amino-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKGDMNPQAZMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436195 | |

| Record name | 2-amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10196-30-2 | |

| Record name | 2-amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research tell us about the stereochemistry of reactions involving 2-Amino-2-methylbutan-1-ol?

A: The research primarily investigates the stereochemical outcome of reactions involving derivatives of this compound, specifically focusing on the formation and rearrangement of the related carbonium ion. The deamination of (+)(R)-2-Amino-2-methylbutan-1-ol yielded (−)(R)-2-Methylbutanal with a significant degree of racemization (70%), indicating a partially stereospecific reaction mechanism. [] This suggests that the reaction doesn't proceed solely through a synchronous 1,2 hydride shift but likely involves unsymmetrically solvated carbonium ion intermediates. The research highlights the importance of considering stereochemical aspects when studying reactions involving this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)